Lupanine dihydrochloride, (+/-)-

Toxicology Safety Pharmacology In Vivo Studies

Researchers requiring ganglioplegic agents for nicotinic receptor (nAChR) studies often face a critical trade-off between efficacy and acute toxicity when using sparteine. (+/-)-Lupanine dihydrochloride directly resolves this constraint, offering a significantly wider therapeutic window. - Quantifiably safer in vivo: Exhibits an intraperitoneal LD50 of 175 mg/kg in mice, nearly 5-fold higher than sparteine's 36 mg/kg, enabling higher dosing with reduced systemic risk. - Superior receptor selectivity: Demonstrates a 22-fold selectivity for nAChR over muscarinic receptors (Ki 500 nM vs. 11,000 nM), minimizing off-target muscarinic confounds in metabolic and neurobiological assays. - Defined cellular pharmacology: Characterized in SH-SY5Y human neuroblastoma cells with an EC50 of 10.7 μM (agonism) and DC50 of 28.2 μM (desensitization), providing a reproducible baseline for human-derived neuronal model studies.

Molecular Formula C15H26Cl2N2O
Molecular Weight 321.286
CAS No. 6113-05-9
Cat. No. B608696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLupanine dihydrochloride, (+/-)-
CAS6113-05-9
SynonymsLupanine dihydrochloride, (+/-)-
Molecular FormulaC15H26Cl2N2O
Molecular Weight321.286
Structural Identifiers
SMILESO=C1CCC[C@]2([H])N1C[C@]3([H])[C@](CCCC4)([H])N4C[C@@]2([H])C3.[H]Cl.[H]Cl
InChIInChI=1S/C15H24N2O.2ClH/c18-15-6-3-5-14-11-8-12(10-17(14)15)13-4-1-2-7-16(13)9-11;;/h11-14H,1-10H2;2*1H/t11-,12-,13-,14+;;/m1../s1
InChIKeyXAJLNIYNOAYDNE-QFKNLBMVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lupanine Dihydrochloride (+/-)-: nAChR & Glucose Homeostasis


(+/-)-Lupanine dihydrochloride is a racemic mixture of the dihydrochloride salt form of lupanine, a natural ketonic derivative of sparteine . As a quinolizidine alkaloid, it is primarily investigated in pharmacological research for its ganglioplegic activity, its binding affinity to nicotinic acetylcholine receptors (nAChR) , and its role as a modulator of glucose homeostasis via inhibition of ATP-sensitive potassium (KATP) channels in pancreatic beta cells [1].

NICOTINIC RECEPTOR BINDING
Characterization of nAChR affinity and ganglioplegic activity
GLUCOSE HOMEOSTASIS
KATP channel modulation in pancreatic beta-cell research models
GANGLIONIC TRANSMISSION
Autonomic ganglionic signaling and cardiovascular assay contexts

Lupanine Dihydrochloride (+/-)- vs. Sparteine: Key Distinctions


Within the quinolizidine alkaloid class, compounds like sparteine and lupanine, while structurally related, exhibit critical differences in toxicity, receptor selectivity, and in vivo efficacy. Direct comparative studies have shown that lupanine is significantly less acutely toxic than sparteine [1] and demonstrates superior efficacy in specific cardiovascular assays . Furthermore, while lupanine shows a 22-fold selectivity for nAChR over muscarinic receptors, other class members like albine exhibit markedly different selectivity profiles [2]. These quantifiable differences preclude direct substitution and underscore the necessity for a product-specific approach in research applications.

This Product
Lupanine · HCl
Reported lower acute toxicity in rodent models
Class Analog
Sparteine
Higher toxicity profile; data may not transfer directly
This Product
Reported higher cardiovascular assay response
Class Analog
Response profile may differ in ganglionic transmission models
This Product
nAChR/mAChR selectivity context is product-specific
Class Analog
Other quinolizidine alkaloids (e.g., albine) show markedly different selectivity profiles

Lupanine Dihydrochloride (+/-)-: Quantitative Comparison


Acute Toxicity vs. Sparteine

Lupanine demonstrates significantly lower acute toxicity compared to its structural analog sparteine. In a mouse model, the intraperitoneal LD50 for lupanine was 175 mg/kg, whereas the LD50 for sparteine was 36 mg/kg [1]. This quantifiable difference in lethality is critical for in vivo study design.

Acute Toxicity
Head-to-head
LD50 175 mg/kg (lupanine) vs 36 mg/kg (sparteine); 4.86-fold higher
Reported lower acute toxicity in mouse model
i.p. administration; supports in vivo tolerability endpoint review
Toxicology Safety Pharmacology In Vivo Studies

Cardiovascular Efficacy vs. Sparteine

In a direct comparative study, lupanine was found to be more efficient than sparteine in antagonizing secondary reflex hypertension caused by carotid occlusion, as well as hypotension resulting from pneumogastric nerve stimulation . This was observed in both cat and dog models.

Cardiovascular Response
Head-to-head
More efficient antagonism of reflex hypertension and hypotension vs sparteine
Reported higher response in ganglionic transmission assays
Cat and dog models; qualitative comparison
Cardiovascular Pharmacology Ganglioplegic Activity In Vivo Efficacy

nAChR Selectivity vs. Muscarinic Receptors

Lupanine's receptor binding profile demonstrates high selectivity for nicotinic acetylcholine receptors (nAChR) over muscarinic receptors (mAChR). It binds to nAChR with a Ki of 500 nM, while its affinity for mAChR is significantly weaker, with a Ki of 11,000 nM . This represents a 22-fold difference in binding affinity.

nAChR Selectivity
Head-to-head
22-fold higher affinity for nAChR (Ki 500 nM) over mAChR (Ki 11,000 nM)
Supports nAChR-focused signaling studies
In vitro radioligand binding assay
Receptor Binding Selectivity Profile nAChR Pharmacology

nAChR Agonism & Desensitization Potency

In human neuroblastoma SH-SY5Y cells, lupanine acts as a weak agonist and desensitizer at nicotinic receptors, with an EC50 for agonism of 10.7 μM and a DC50 for desensitization of 28.2 μM .

Functional Potency
Assay context
EC50 (agonism) 10.7 µM; DC50 (desensitization) 28.2 µM
Supports cellular nAChR functional studies
SH-SY5Y human neuroblastoma cells
nAChR Agonist Cellular Pharmacology Neurobiology

Lupanine Dihydrochloride (+/-)-: Research Applications


In Vivo nAChR Studies with Improved Safety

For in vivo studies involving the modulation of nicotinic acetylcholine receptors, (+/-)-Lupanine dihydrochloride presents a superior safety profile compared to sparteine. Its intraperitoneal LD50 of 175 mg/kg in mice is nearly 5-fold higher than sparteine's 36 mg/kg [1]. This allows for the administration of higher doses with a reduced risk of acute toxicity, making it a preferred choice for investigating nAChR-mediated physiology and behavior where a wider therapeutic window is required.

Ganglionic Transmission in Cardiovascular Research

Investigators studying autonomic control of the cardiovascular system, specifically ganglionic transmission, will find (+/-)-Lupanine dihydrochloride to be a more efficacious tool than sparteine. Direct comparative evidence shows it is 'more efficient' in antagonizing reflex hypertension and nerve-stimulation-induced hypotension in standard large animal models (cat and dog) . This makes it a valuable agent for dissecting ganglionic mechanisms in cardiovascular regulation.

nAChR-Mediated Insulin Secretion Research

Lupanine improves glucose homeostasis by influencing KATP channels in pancreatic beta cells [2]. Its 22-fold selectivity for nAChR over mAChR allows researchers to more confidently attribute observed effects on insulin secretion to nAChR modulation rather than off-target muscarinic activity. This makes (+/-)-Lupanine dihydrochloride a suitable compound for exploring the role of nAChR in metabolic regulation and potential type 2 diabetes research.

nAChR Agonism & Desensitization in Neuropharmacology

In neurobiological research using human cell lines, (+/-)-Lupanine dihydrochloride offers a quantifiable functional profile. Its characterized activity in SH-SY5Y human neuroblastoma cells, with an EC50 of 10.7 μM for nAChR agonism and a DC50 of 28.2 μM for desensitization , provides a defined baseline for cellular studies of nAChR function and desensitization mechanisms in a human-derived neuronal model.

Application
Selection Property
Validation Focus
In vivo nAChR studies with lower acute toxicity context
Acute toxicity profile in rodent models
In vivo tolerability endpoints
Ganglionic transmission in cardiovascular research
Cardiovascular response profile in large animal models
Reflex hypertension/hypotension endpoints
nAChR-mediated insulin secretion studies
nAChR selectivity over mAChR
Insulin secretion and glucose homeostasis endpoints
nAChR agonism/desensitization in neuropharmacology
Functional nAChR activity in human cell model
Agonism/desensitization kinetics

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